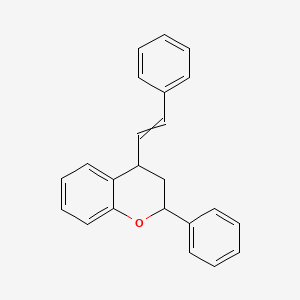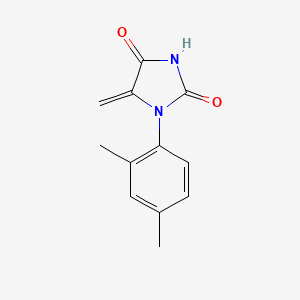
2-Pyrimidinamine, 5-ethyl-4-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrimidinamine, 5-ethyl-4-(4-methoxyphenyl)- is a heterocyclic aromatic compound that belongs to the class of pyrimidines. Pyrimidines are known for their wide range of biological activities and are commonly found in many natural and synthetic compounds. This particular compound features an ethyl group at the 5-position and a 4-methoxyphenyl group at the 4-position of the pyrimidine ring, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 5-ethyl-4-(4-methoxyphenyl)- can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with 4-methoxyaniline under microwave conditions. The reaction typically proceeds through aromatic nucleophilic substitution, where the chlorine atom is replaced by the 4-methoxyaniline group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidinamine, 5-ethyl-4-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Pyrimidinamine, 5-ethyl-4-(4-methoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 5-ethyl-4-(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . Additionally, it may exert its effects through the inhibition of endoplasmic reticulum stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Pyrimidinamine, 5-ethyl-4-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown promising results in neuroprotection and anti-inflammatory activities, making it a valuable compound for further research and development.
Properties
CAS No. |
61541-80-8 |
|---|---|
Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
5-ethyl-4-(4-methoxyphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H15N3O/c1-3-9-8-15-13(14)16-12(9)10-4-6-11(17-2)7-5-10/h4-8H,3H2,1-2H3,(H2,14,15,16) |
InChI Key |
PUJGHJIAMXSRRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1C2=CC=C(C=C2)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14588235.png)
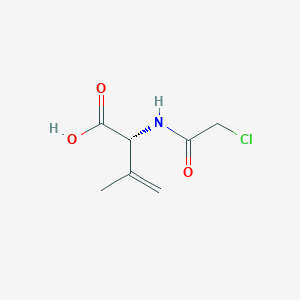
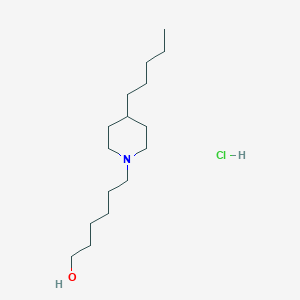



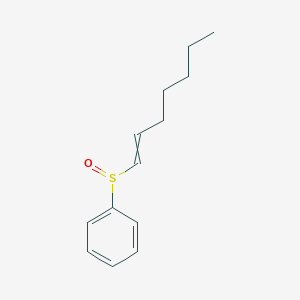
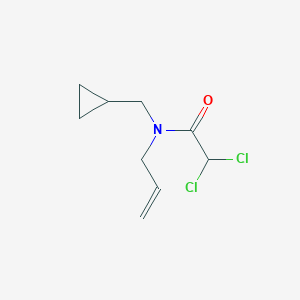
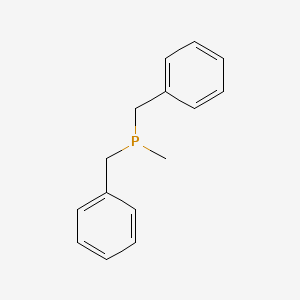
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14588296.png)
![1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one](/img/structure/B14588297.png)
